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molecular formula C9H6N2S B1602028 2-Methylbenzo[d]thiazole-5-carbonitrile CAS No. 90418-93-2

2-Methylbenzo[d]thiazole-5-carbonitrile

Cat. No. B1602028
M. Wt: 174.22 g/mol
InChI Key: LMGBAGZYSFICDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620991

Procedure details

28.0 g of 5-bromo-2-methylbenzothiazole was dissolved in 200 ml of N-methyl-2-pyrrolidone, the solution thus prepared was mixed with 13.8 g of cuprous cyanide and a catalytically effective amount of copper sulfate, and the mixture was stirred for 4 hours with heating at a temperature of 180° to 190° C. in a stream of nitrogen. The resulting reaction solution was poured into water, and insoluble materials thus formed were collected by filtration. The thus collected insoluble materials were mixed with a mixture consisting of 22 ml of methylenediamine and 50 ml of water, and the resulting mixture was stirred thoroughly. After extraction with benzene, the resulting organic layer was washed with water, and dried to distill of benzene. Thereafter, the residue thus formed was washed with ethanol to obtain 10.22 g of 2-methyl-5-benzothiazolecarbonitrile in the form of light brown crystals.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.O.[CH3:13][N:14]1CCCC1=O>S([O-])([O-])(=O)=O.[Cu+2]>[CH3:10][C:8]1[S:9][C:5]2[CH:4]=[CH:3][C:2]([C:13]#[N:14])=[CH:11][C:6]=2[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
200 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
cuprous cyanide
Quantity
13.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution thus prepared
TEMPERATURE
Type
TEMPERATURE
Details
with heating at a temperature of 180° to 190° C. in a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
ADDITION
Type
ADDITION
Details
The thus collected insoluble materials were mixed with a mixture
EXTRACTION
Type
EXTRACTION
Details
After extraction with benzene
WASH
Type
WASH
Details
the resulting organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
to distill of benzene
CUSTOM
Type
CUSTOM
Details
Thereafter, the residue thus formed
WASH
Type
WASH
Details
was washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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